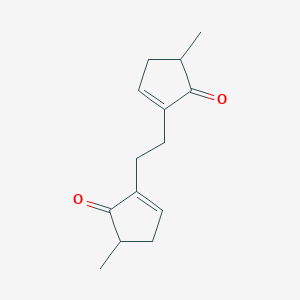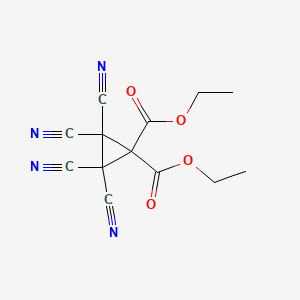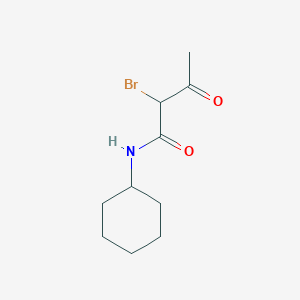![molecular formula C16H18N6O2S B14352518 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine CAS No. 94093-91-1](/img/structure/B14352518.png)
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine is a synthetic organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a butyl group, a nitrophenylmethylsulfanyl group, and a purin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-6-[(2-pyridinylmethyl)sulfanyl]-9H-purin-2-amine
- 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine is unique due to the presence of the nitrophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
94093-91-1 |
|---|---|
Molecular Formula |
C16H18N6O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-butyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-21-10-18-13-14(21)19-16(17)20-15(13)25-9-11-6-4-5-7-12(11)22(23)24/h4-7,10H,2-3,8-9H2,1H3,(H2,17,19,20) |
InChI Key |
MDVPCQIBRHLHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


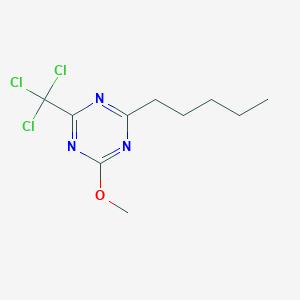
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
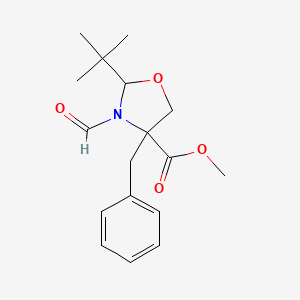
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
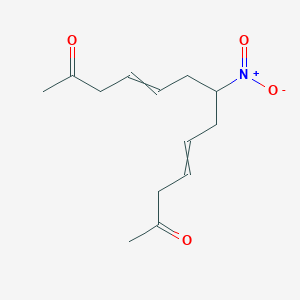
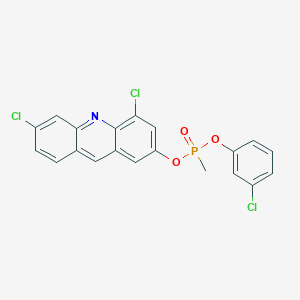
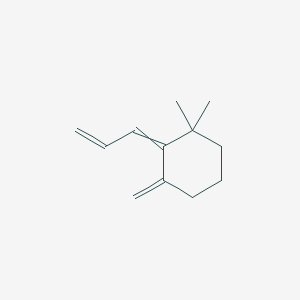
![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
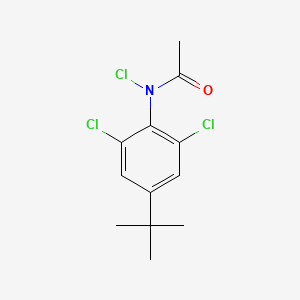
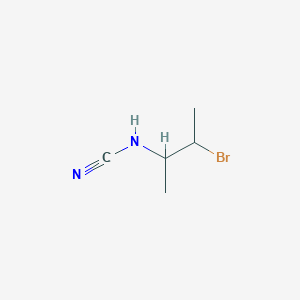
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
